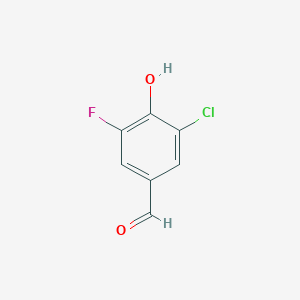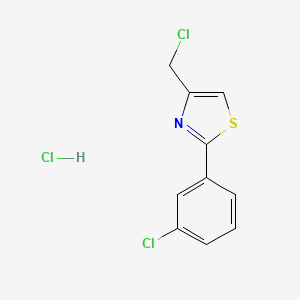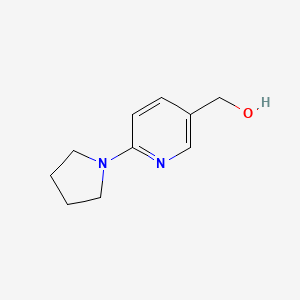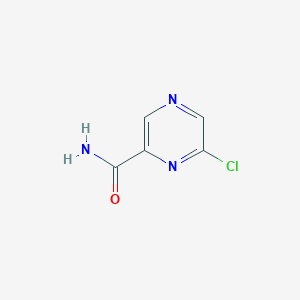
6-Chloropyrazine-2-carboxamide
概要
説明
6-Chloropyrazine-2-carboxamide, also known as 6-chloropyrazine-2-carboxylic acid amide, is a heterocyclic organic compound that is widely used in scientific research. It is a highly versatile compound with a wide range of applications, including in medicinal chemistry, organic synthesis, and drug discovery. 6-Chloropyrazine-2-carboxamide has been extensively studied and is known to have a wide range of biochemical and physiological effects.
科学的研究の応用
Antimicrobial Activity
Compounds derived from 6-Chloropyrazine-2-carboxamide have been studied for their antimicrobial properties. For instance, N-benzyl-3-chloropyrazine-2-carboxamide derivatives have shown potential in antimycobacterial, antibacterial, and antifungal assays .
Lipophilicity and Biological Processes
The lipophilicity of these compounds is a key factor related to cell transmembrane transport and other biological processes. Studies have explored how the lipophilicity of these compounds affects their biological activity .
Synthesis of Derivatives
Research has been conducted on the synthesis of novel derivatives based on chloropyrazine carboxamides, which could lead to the development of new pharmaceuticals .
Inhibition of Oxygen Evolution in Photosynthesis
Some derivatives have been identified as active inhibitors of oxygen evolution rate in photosynthesis within spinach chloroplasts, indicating potential applications in agricultural or biological research .
Molecular Docking Studies
Molecular docking studies predict that certain 6-chloropyrazine-2-carboxamide derivatives may have bioactivity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
作用機序
Target of Action
It is part of the pyrazinecarboxamides class of compounds, which are known to have diverse biological activities .
Mode of Action
It is hypothesized that pyrazinecarboxamides, including 6-Chloropyrazine-2-carboxamide, may interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
It is suggested that analogues of pyrazinamide, a similar compound, may disrupt targets in the biosynthesis pathways of nicotinamide adenine dinucleotide (nad) and/or ethylene .
Result of Action
Compounds in the pyrazinecarboxamides class have been associated with antimycobacterial, antifungal, and photosynthesis-inhibiting activity .
特性
IUPAC Name |
6-chloropyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEERXOCCQAMKAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361623 | |
| Record name | 6-chloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyrazine-2-carboxamide | |
CAS RN |
36070-79-8 | |
| Record name | 6-chloropyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-chloropyrazine-2-carboxamide derivatives potentially useful for treating tuberculosis?
A1: Tuberculosis (TB), caused by Mycobacterium tuberculosis, is a significant global health concern, further aggravated by the rise of multi-drug resistant strains [, ]. The need for new anti-TB drugs is critical. Research suggests that compounds containing the 6-chloropyrazine-2-carboxamide scaffold show promise as potential anti-TB agents []. While their exact mechanism of action against M. tuberculosis is still under investigation, their structural similarity to other known anti-TB drugs suggests they might interfere with essential bacterial processes.
Q2: How were the 6-chloropyrazine-2-carboxamide derivatives synthesized and characterized in the study?
A2: The researchers synthesized a series of 6-chloropyrazine-2-carboxamide derivatives using a modified approach to avoid using thionyl chloride, a chemical listed under the Chemical Weapons Convention []. Instead, they utilized 2,4,6-trichlorobenzoyl chloride to react with 6-chloropyrazinoic acid, yielding the desired acyl chloride intermediate. This intermediate was then reacted with various anilines to produce diverse 6-chloropyrazine-2-carboxamide derivatives. The structures of these synthesized compounds were confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectroscopy [].
Q3: How do researchers use computational methods to predict the effectiveness of 6-chloropyrazine-2-carboxamide derivatives against TB?
A3: Molecular docking studies were employed to predict the potential efficacy of 6-chloropyrazine-2-carboxamide derivatives against M. tuberculosis []. These studies computationally simulate the interaction between the synthesized compounds and known TB drug targets. By evaluating the binding affinity and interactions in the virtual environment, researchers can prioritize promising candidates, like 6-chloro-N-octylpyrazine-2-carboxamide, for further experimental validation [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

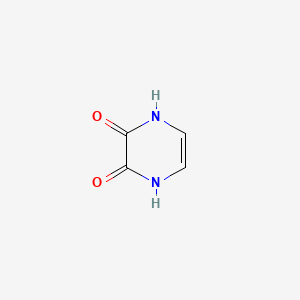

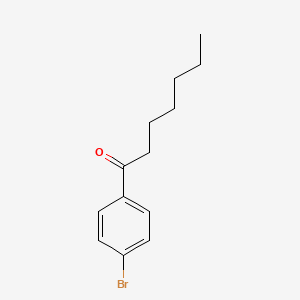

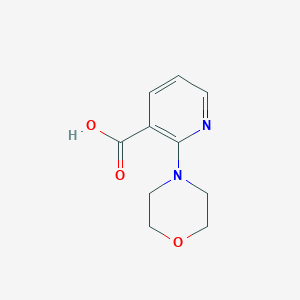
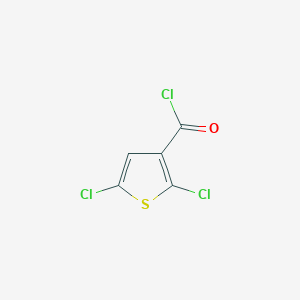


![5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde](/img/structure/B1585948.png)

